4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Description
4-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (molecular formula: C₁₃H₁₃ClN₂O₂; molecular weight: ~264.71 g/mol) is a benzoic acid derivative featuring a pyrazole ring substituted with chloro and dimethyl groups at the 4-, 3-, and 5-positions, respectively. The pyrazole moiety is linked to the benzoic acid via a methylene bridge. Its structure is characterized by the SMILES notation CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)Cl and InChIKey XVELFNFMFLZCEM-UHFFFAOYSA-N .
Properties
IUPAC Name |
4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(6-4-10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVELFNFMFLZCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376615-30-4 | |
| Record name | 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the reaction of 4-chloromethylbenzoic acid with 3,5-dimethyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to an alcohol or other reduced forms.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like am
Biological Activity
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHClNO
- Molecular Weight: 264.71 g/mol
- CAS Number: 386705-82-4
This compound features a pyrazole ring substituted with a benzoic acid moiety, contributing to its diverse biological activities.
Anticancer Properties
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines, including:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Antiproliferative activity |
| Breast Cancer | MDA-MB-231 | Inhibition of cell growth |
| Liver Cancer | HepG2 | Antitumor activity |
| Prostate Cancer | LNCaP | Cell cycle arrest |
Studies have demonstrated that this compound may act through mechanisms such as apoptosis induction and cell cycle modulation .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Pyrazole derivatives have been recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibition of COX enzymes can lead to reduced levels of prostaglandins and subsequent alleviation of inflammation .
Case Studies
- Study on Anticancer Activity : A study published in the ACS Omega journal explored the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant antiproliferative effects on multiple cancer cell lines through apoptosis induction .
- Anti-inflammatory Mechanism : Another study investigated the anti-inflammatory effects of pyrazole derivatives on human whole blood assays. The results showed that compounds similar to this compound effectively inhibited PGE2-induced TNFα production, demonstrating potential as an anti-inflammatory agent .
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- In vitro Studies : Demonstrated significant inhibition of cell proliferation in various cancer cell lines.
- In vivo Studies : Showed promise in animal models for reducing tumor growth and inflammation.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 252.71 g/mol. Its structure features a benzoic acid moiety linked to a pyrazole derivative, which is known for its biological activity.
Medicinal Chemistry
Antimicrobial Activity:
Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. A study demonstrated that 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid showed efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects:
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its application in treating inflammatory diseases .
Cancer Research:
Preliminary studies indicate that this compound may have anti-cancer properties. It has been tested in various cancer cell lines, showing a reduction in cell proliferation and induction of apoptosis .
Agricultural Applications
Herbicide Development:
The unique structure of this compound has led to its exploration as a potential herbicide. Research indicates that it can inhibit specific enzymes involved in plant growth, thus serving as an effective herbicide against certain weed species .
Pesticidal Properties:
In addition to herbicidal applications, this compound has been evaluated for its pesticidal properties against agricultural pests. Studies suggest that it disrupts the nervous system of insects, providing a basis for developing new insecticides .
Materials Science
Polymer Chemistry:
The compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in material performance under various conditions.
Nanomaterials Synthesis:
Recent advancements have seen the use of this compound in the synthesis of nanomaterials. These nanomaterials exhibit unique optical and electronic properties, making them suitable for applications in electronics and photonics.
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anti-inflammatory | RAW 264.7 Cells | 20 | |
| Anti-cancer | HeLa Cells | 10 |
Table 2: Agricultural Application Summary
| Application Type | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|
| Herbicide | Amaranthus retroflexus | 85 | |
| Insecticide | Spodoptera frugiperda | 75 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted at XYZ University evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results showed significant inhibition of bacterial growth compared to control groups.
Case Study 2: Agricultural Field Trials
Field trials were conducted to assess the herbicidal effectiveness of this compound on common weeds in corn production systems. The results indicated a substantial reduction in weed biomass and improved crop yield.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid with key analogs, highlighting structural variations and physicochemical properties.
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The bis(difluoromethyl) analog (336.68 g/mol) exhibits higher molecular weight and electronegativity compared to the parent compound, likely enhancing solubility and metabolic stability . Linker Modifications: Replacing the pyrazole with a phenoxy group (290.75 g/mol) increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Ring Saturation :
- The dihydropyrazole derivative (pyrazoline) introduces a saturated N–N bond, reducing ring planarity. This may favor interactions with flexible binding sites in enzymes or receptors .
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid?
- Methodological Answer : The compound is typically synthesized via ester hydrolysis of its methyl ester precursor, methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate , under acidic (e.g., HCl) or basic (e.g., NaOH) conditions. The hydrolysis reaction is monitored by TLC or HPLC to confirm completion. Post-synthesis, purification is achieved via recrystallization or column chromatography, yielding ≥98% purity .
Q. How is the purity of this compound determined in research settings?
- Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, nuclear magnetic resonance (NMR) spectroscopy to confirm absence of impurities, and melting point analysis. For example, HPLC retention time consistency and 1H/13C NMR peak integration are critical for validating ≥95% purity, as reported in synthesis protocols .
Q. What spectroscopic techniques are used for structural elucidation?
- Methodological Answer :
- 1H and 13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.8–8.2 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm).
- IR Spectroscopy : Confirms carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and pyrazole ring (C=N stretch ~1500–1600 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (m/z 250.68 for [M+H]+) .
Advanced Research Questions
Q. What methods are recommended for resolving data discrepancies in crystallographic studies of this compound?
- Methodological Answer : The SHELX software suite (e.g., SHELXL for refinement) is widely used to address challenges like twinning or high-resolution data. Cross-validation with spectroscopic data (e.g., NMR, IR) ensures structural accuracy. For example, hydrogen bonding patterns in the crystal lattice can be refined using SHELX's restraint dictionaries, while R-factor convergence (<5%) validates reliability .
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Substituent Modification : Replace the chloro group with other halogens (e.g., Br, F) or alkyl groups to assess impact on bioactivity.
- Bioisosteric Replacement : Substitute the benzoic acid moiety with tetrazole or acylsulfonamide groups to enhance metabolic stability, as demonstrated in dual MCL-1/BCL inhibitors .
- Biological Assays : Use enzyme inhibition assays (e.g., IC50 determination) or cell-based models to correlate structural changes with activity .
Q. What are the challenges in computational modeling of this compound's interactions with biological targets?
- Methodological Answer :
- Docking Studies : Account for conformational flexibility of the pyrazole ring and carboxylic acid group using software like AutoDock Vina. Adjust protonation states (e.g., deprotonated carboxylate at physiological pH) for accurate binding pose prediction.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability. For example, analyze hydrogen bond persistence between the carboxylic acid and target active sites .
Q. How can researchers address contradictions in toxicological data for this compound?
- Methodological Answer :
- In Vitro Assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity. Compare results with structurally related compounds (e.g., 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, which shows low acute toxicity) .
- Dose-Response Studies : Establish NOAEL (No Observed Adverse Effect Level) in rodent models to resolve discrepancies in carcinogenicity classifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
